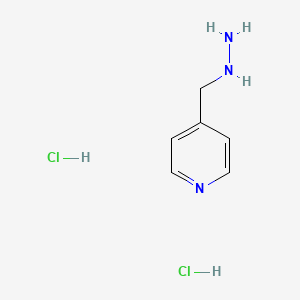

4-(Hydrazinylmethyl)pyridine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-4-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-9-5-6-1-3-8-4-2-6;;/h1-4,9H,5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPSNYWOQNBMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375457 | |

| Record name | 4-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89598-56-1 | |

| Record name | 4-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydrazinylmethyl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Hydrazinylmethyl)pyridine Dihydrochloride

This document provides an in-depth technical guide for the synthesis of 4-(Hydrazinylmethyl)pyridine dihydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. This guide outlines a comprehensive synthesis pathway, including detailed experimental protocols and quantitative data.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process commencing from the readily available starting material, 4-methylpyridine (also known as 4-picoline). The pathway involves the initial formation of the key intermediate, 4-(chloromethyl)pyridine hydrochloride, which is subsequently reacted with hydrazine hydrate to yield the target compound.

The overall synthesis can be visualized as a two-stage process:

-

Stage 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

-

Oxidation: 4-Methylpyridine is oxidized to isonicotinic acid.

-

Esterification: Isonicotinic acid is converted to its methyl ester, methyl isonicotinate.

-

Reduction: The methyl ester is reduced to 4-pyridinemethanol.

-

Chlorination: 4-Pyridinemethanol is chlorinated to form 4-(chloromethyl)pyridine hydrochloride.

-

-

Stage 2: Synthesis of this compound

-

Hydrazinolysis: 4-(Chloromethyl)pyridine hydrochloride is reacted with hydrazine hydrate.

-

Salt Formation: The resulting 4-(hydrazinylmethyl)pyridine is converted to its stable dihydrochloride salt.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for each major step of the synthesis.

Table 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

| Step | Starting Material | Reagents | Product | Molar Ratio (Starting Material:Reagent) | Reaction Conditions | Yield |

| Oxidation | 4-Methylpyridine | Potassium permanganate, Water | Isonicotinic acid | 1 : 2.1-2.3 | 75-80°C, 35 min | High |

| Esterification | Isonicotinic acid | Methanol, Sulfuric acid | Methyl isonicotinate | 1 : 1.3 (Isonicotinic acid:Methanol) | Acidic | High |

| Reduction | Methyl isonicotinate | Sodium borohydride, Aluminum chloride, THF/Toluene | 4-Pyridinemethanol | - | 0-5°C, 3-4 h | - |

| Chlorination | 4-Pyridinemethanol | Thionyl chloride | 4-(Chloromethyl)pyridine hydrochloride | 1 : 1.1-1.3 | - | 82% |

Table 2: Synthesis of this compound

| Step | Starting Material | Reagents | Product | Molar Ratio (Starting Material:Reagent) | Reaction Conditions | Yield |

| Hydrazinolysis | 4-(Chloromethyl)pyridine hydrochloride | Hydrazine hydrate, Ethanol | 4-(Hydrazinylmethyl)pyridine | 1 : 5 | Reflux, 4 h | High |

| Salt Formation | 4-(Hydrazinylmethyl)pyridine | Hydrochloric acid, Ethanol | This compound | - | 0°C to room temperature | High |

Experimental Protocols

Stage 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride[1]

This multi-step synthesis is adapted from patent CN105085378A.[1]

3.1.1. Step 1: Oxidation of 4-Methylpyridine to Isonicotinic Acid

-

To a 250 mL flask, add 4-methylpyridine (18.6 g, 0.2 mol) and water (150 mL).

-

Heat the mixture to 80°C.

-

Add potassium permanganate (66.36 g, 0.42 mol) in portions, maintaining the temperature between 75-80°C.

-

Stir the reaction mixture at this temperature for 35 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, adjust the pH of the reaction solution to 3 with 2 mol/L hydrochloric acid.

-

Cool the reaction mixture to 25°C and collect the precipitated isonicotinic acid by suction filtration.

3.1.2. Step 2: Esterification of Isonicotinic Acid to Methyl Isonicotinate

-

React the isonicotinic acid from the previous step with methanol (12 g, 0.26 mol) in the presence of a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction mixture, and extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain methyl isonicotinate.

3.1.3. Step 3: Reduction of Methyl Isonicotinate to 4-Pyridinemethanol

-

Dissolve the methyl isonicotinate in a 1:1 mixture of THF and toluene (150 mL total).

-

Cool the solution to 0-5°C.

-

Add sodium borohydride (34 g, 0.9 mol) and aluminum chloride in portions.

-

Continue the reaction for 3-4 hours at this temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction and work up to isolate the 4-pyridinemethanol.

3.1.4. Step 4: Chlorination of 4-Pyridinemethanol to 4-(Chloromethyl)pyridine Hydrochloride

-

Dissolve the 4-pyridinemethanol in a suitable solvent such as methanol.

-

React with thionyl chloride (26.18 g, 0.22 mol).

-

Monitor the reaction by TLC.

-

Upon completion, the product, 4-(chloromethyl)pyridine hydrochloride, will precipitate.

-

Collect the solid by suction filtration to obtain the product (yield: 26.9 g, 82%).

Stage 2: Synthesis of this compound

3.2.1. Step 5: Hydrazinolysis of 4-(Chloromethyl)pyridine Hydrochloride

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-(chloromethyl)pyridine hydrochloride (16.4 g, 0.1 mol) in ethanol (150 mL).

-

To this suspension, add hydrazine hydrate (25 g, 0.5 mol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain a residue.

3.2.2. Step 6: Formation of this compound

-

Dissolve the residue from the previous step in a minimal amount of ethanol.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper).

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes, then allow to warm to room temperature.

-

Collect the precipitate by suction filtration.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to yield this compound.

Visualizations

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the conversion to the final product.

References

Physicochemical properties of 4-(Hydrazinylmethyl)pyridine dihydrochloride

An In-depth Technical Guide on the Physicochemical Properties of 4-(Hydrazinylmethyl)pyridine dihydrochloride

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related compounds and established principles to provide a robust profile.

Compound Identity

Chemical Structure:

-

IUPAC Name: (pyridin-4-ylmethyl)hydrazin-1-ium dichloride

-

CAS Number: 89598-56-1[1]

-

Molecular Formula: C₆H₁₁Cl₂N₃[1]

-

Molecular Weight: 196.08 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological activity. The data presented below is a combination of available information and predictions based on its chemical structure as a dihydrochloride salt of a pyridine derivative.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Basis |

| Molecular Weight | 196.08 g/mol | [1] |

| Physical State | Solid | Inferred from related salts |

| Melting Point | Not available. Expected to be >200 °C with decomposition. | Based on similar compounds like 4-hydrazinopyridine hydrochloride (244-250 °C) |

| Boiling Point | Not applicable; likely decomposes at high temperatures. | Inferred from salt nature |

| Solubility | Water: SolubleEthanol: SolubleDMSO: Soluble | Inferred from its salt structure and properties of similar compounds[2][3][4] |

| pKa | Not available. Estimated pKa₁ ~4-5 (pyridinium ion), pKa₂ ~7-8 (hydrazinium ion). | Based on typical pKa values for pyridinium and hydrazinium moieties[5][6] |

Spectral Data (Predicted)

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene (-CH₂-) protons, and exchangeable protons from the ammonium (-NH₃⁺) and hydrazinium (-NH-) groups. Due to the electron-withdrawing effect of the protonated nitrogen, the pyridine ring protons are expected to appear downfield (δ > 8.0 ppm)[7]. The methylene protons would likely appear as a singlet around δ 4.0-4.5 ppm. The N-H protons will be broad and their chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the pyridine ring carbons and the methylene carbon. The pyridine carbons are expected in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen appearing most downfield[8][9]. The methylene carbon signal would be expected around δ 50-60 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A broad band in the 2500-3200 cm⁻¹ region would correspond to the N-H stretching vibrations of the hydrazinium and pyridinium ammonium groups[10][11][12]. C-H stretching vibrations for the aromatic pyridine ring are expected around 3000-3100 cm⁻¹[10]. Aromatic C=C and C=N stretching vibrations should appear in the 1400-1650 cm⁻¹ region[10].

-

Mass Spectrometry: The mass spectrum would show the molecular ion of the free base (C₆H₉N₃) at m/z 123.08. Fragmentation would likely involve the loss of the hydrazine group or cleavage of the pyridine ring.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is determined by observing the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range is typically narrow.

Solubility Determination

This protocol determines the solubility of the compound in various solvents.

Methodology:

-

Add a known amount (e.g., 10 mg) of the compound to a vial.

-

Add a small, measured volume (e.g., 0.1 mL) of the solvent (e.g., water, ethanol, DMSO) to the vial.

-

Vigorously stir or vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is soluble at that concentration. If not, continue adding the solvent in measured increments until the solid dissolves completely or a maximum volume is reached.

-

Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constants (pKa) of the ionizable groups.

Methodology:

-

A precisely weighed amount of the compound is dissolved in a known volume of deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the half-equivalence points on the titration curve.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the study of this compound.

Caption: Proposed synthesis route for this compound.

Caption: General workflow for the physicochemical characterization of a chemical compound.

Caption: Conceptual diagram of the role of pyridine scaffolds in drug discovery.[13][14][15]

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemodex.com [chemodex.com]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. Pyridine hydrochloride [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Hydrazinylmethyl)pyridine dihydrochloride

CAS Number: 89598-56-1

This technical guide provides a comprehensive overview of 4-(Hydrazinylmethyl)pyridine dihydrochloride, a versatile pyridine derivative. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound is a chemical compound featuring a pyridine ring substituted with a hydrazinylmethyl group, supplied as a dihydrochloride salt.[1] This salt form generally enhances the compound's stability and solubility in aqueous solutions.[1] It is typically a white to off-white or pale yellow crystalline solid.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 89598-56-1 | [1][2][3] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | [1][2][4] |

| Molecular Weight | 196.08 g/mol | [1][4][5] |

| Appearance | White to off-white solid; Pale Yellow Solid | [1] |

| Purity | Typically ≥95% or ≥97% | [1][2][3] |

| Storage | Room temperature, under inert gas (nitrogen or Argon) at 2-8°C | [2][4] |

Synthesis and Purification

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[6][7][8] Pyridine and its derivatives are key components in drugs for a wide range of conditions, including tuberculosis, HIV/AIDS, cancer, and arthritis.[6][7][8]

This compound is classified as a "Protein Degrader Building Block".[2] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecules designed to induce the degradation of specific proteins. The hydrazine group is a reactive functional group that can be used to link the pyridine moiety to other chemical entities.[1]

Potential Roles in Drug Design:

-

Scaffold for Novel Compounds: The pyridine ring can serve as a core structure for building new bioactive molecules.

-

Linker Chemistry: The hydrazinylmethyl group provides a reactive handle for conjugating the molecule to other fragments, for example, in the creation of PROTACs or antibody-drug conjugates (ADCs).

-

Intermediate for Heterocycle Synthesis: Hydrazine derivatives are common precursors for the synthesis of various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical mechanism by which a drug derived from this compound might function, for instance, as part of a PROTAC that targets a specific protein for degradation.

Caption: Hypothetical mechanism of action for a PROTAC derived from the title compound.

Experimental Protocols

Detailed experimental protocols for this compound are not specified in the search results. However, a general protocol for a reaction characteristic of hydrazine compounds, such as the formation of a hydrazone from an aldehyde or ketone, can be provided as an example of its potential use.

General Protocol: Hydrazone Formation

This protocol describes a general procedure for reacting a hydrazine derivative with a carbonyl compound.

Materials:

-

This compound

-

An aldehyde or ketone (e.g., benzaldehyde)

-

A suitable solvent (e.g., ethanol, methanol)

-

A weak acid catalyst (e.g., a few drops of acetic acid), if necessary

-

A base (e.g., triethylamine or sodium acetate) to neutralize the dihydrochloride salt and free the hydrazine.

Procedure:

-

Dissolution: Dissolve this compound in the chosen solvent.

-

Neutralization: Add a suitable base (approximately 2 molar equivalents) to the solution to liberate the free hydrazine. Stir for a short period.

-

Addition of Carbonyl: Add the aldehyde or ketone (1 molar equivalent) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, the product hydrazone may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Experimental Workflow: General Hydrazone Synthesis

References

- 1. CAS 89598-56-1: Pyridine,4-(hydrazinylmethyl)-, hydrochlor… [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 89598-56-1 Cas No. | 4-(Hydrazinomethyl)pyridine dihydrochloride | Apollo [store.apolloscientific.co.uk]

- 4. 89598-56-1 CAS MSDS ((4-PYRIDYLMETHYL)HYDRAZINEDIHYDROCHLORIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Hydrazinylmethyl)pyridine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known information regarding the molecular structure and properties of 4-(Hydrazinylmethyl)pyridine dihydrochloride. It is intended for researchers and professionals in the fields of medicinal chemistry and drug development. It is important to note that while basic chemical information for this compound is available, detailed experimental data, including crystallographic analysis and specific biological activity, is not extensively documented in publicly accessible scientific literature. This guide compiles the available data and presents a theoretical framework for its synthesis and potential application based on its classification as a chemical building block.

Chemical and Physical Properties

This compound is a pyridine derivative containing a hydrazinylmethyl group at the 4-position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions. Commercial suppliers typically describe it as a white to off-white or pale yellow solid with purity levels ranging from 95% to over 97%.[1][2]

| Property | Value | Source |

| CAS Number | 89598-56-1 | [1][2] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | [1][2] |

| Molecular Weight | 196.08 g/mol | [1][2] |

| Appearance | White to off-white/pale yellow solid | [1] |

| Purity | 95% to >97% | [1][2] |

| Solubility | Soluble in water | [1] |

Molecular Structure Analysis

Detailed crystallographic data for this compound, including precise bond lengths and angles, is not currently available in the public domain. A comprehensive structural analysis would require experimental techniques such as X-ray crystallography.

Synthesis and Characterization

Theoretical Synthesis Pathway

A potential two-step synthesis could involve the formation of a hydrazone followed by reduction.

-

Hydrazone Formation: 4-Pyridinecarboxaldehyde is reacted with an excess of hydrazine hydrate, typically in an alcohol solvent such as ethanol, to form the corresponding pyridin-4-ylmethylenehydrazine.

-

Reduction and Salt Formation: The resulting hydrazone is then reduced to the hydrazine. A common reducing agent for this transformation is sodium borohydride. Following the reduction, the addition of hydrochloric acid would yield the desired this compound salt.

References

An In-depth Technical Guide to the Solubility of 4-(Hydrazinylmethyl)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Hydrazinylmethyl)pyridine dihydrochloride, a compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide furnishes detailed, established experimental protocols for solubility determination. Furthermore, qualitative solubility assessments based on the compound's chemical structure and data from related pyridine derivatives are presented to offer valuable insights for researchers. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug development and other research areas where the solubility of this compound is a critical parameter.

Introduction to this compound

This compound is a pyridine derivative with the chemical formula C₆H₁₁Cl₂N₃[1]. As a dihydrochloride salt, it is expected to exhibit significantly different solubility properties compared to its free base form. The presence of the hydrophilic hydrazinyl group and the ionic nature of the dihydrochloride salt suggest a predisposition for solubility in polar solvents. The pyridine ring, while aromatic, contributes to the overall polarity of the molecule. This compound and its derivatives are of interest in medicinal chemistry, potentially as intermediates in the synthesis of more complex molecules, including those investigated as protein degrader building blocks[1]. Understanding its solubility is paramount for its effective use in synthesis, formulation, and various biological assays.

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The presence of the dihydrochloride salt and the hydrazinyl group allows for strong ion-dipole interactions and hydrogen bonding with protic solvents. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | The polarity of these solvents can solvate the ionic and polar parts of the molecule, although likely less effectively than protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Insoluble | The high polarity and ionic character of the molecule are incompatible with the non-polar nature of these solvents. |

It is important to note that these are predictions and empirical determination is necessary for accurate solubility data.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed and established experimental protocols for determining the solubility of this compound.

Gravimetric Method (Equilibrium Solubility)

This method is considered a gold standard for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with sealed caps

-

Filtration device (e.g., syringe filters with low analyte binding)

-

Evaporation apparatus (e.g., vacuum oven, rotary evaporator)

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by direct filtration using a pre-conditioned filter.

-

Accurately weigh a clean, dry container.

-

Transfer the filtered saturated solution to the pre-weighed container and record the combined mass.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound).

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

-

Calculate the solubility in the desired units (e.g., mg/mL, g/100 g solvent).

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its light absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for determining the solubility of a chemical compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure strongly suggests high solubility in polar protic solvents and limited solubility in non-polar solvents. For researchers and drug development professionals, the experimental protocols detailed in this guide provide a robust framework for the empirical determination of this critical physicochemical property. Accurate solubility data is essential for advancing the study and application of this and related compounds in medicinal chemistry and other scientific disciplines.

References

Potential Research Areas for 4-(Hydrazinylmethyl)pyridine dihydrochloride: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydrazinylmethyl)pyridine dihydrochloride is a bifunctional building block with significant potential in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its structure, featuring a reactive hydrazine moiety and a pyridyl group, makes it an attractive component for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic agents. The pyridine ring can enhance water solubility and participate in crucial binding interactions, while the hydrazine group offers a versatile handle for conjugation to various molecules of interest. This technical guide outlines potential research avenues, provides detailed experimental protocols, and presents key data to facilitate the exploration of this promising compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl₂N₃ | Commercial Supplier Data |

| Molecular Weight | 196.08 g/mol | Commercial Supplier Data |

| CAS Number | 89598-56-1 | Commercial Supplier Data |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in water and polar organic solvents like DMSO and DMF | General Knowledge |

| Stability | Stable under standard laboratory conditions. The dihydrochloride salt enhances stability and solubility. | General Knowledge |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the nucleophilic substitution of a suitable precursor with hydrazine.

Proposed Synthetic Pathway

The most direct synthesis starts from the commercially available 4-(chloromethyl)pyridine hydrochloride and hydrazine hydrate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-(Chloromethyl)pyridine hydrochloride

-

Hydrazine hydrate (excess)

-

Ethanol (or another suitable polar solvent)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(chloromethyl)pyridine hydrochloride (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 5-10 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification and Salt Formation: To the crude residue, add a minimal amount of water to dissolve the product. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2 to ensure the formation of the dihydrochloride salt.

-

Precipitation: Add diethyl ether to the acidic aqueous solution to precipitate the this compound salt.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Area: Development of PROTACs

The primary and most promising application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Role as a Linker Component

This compound can be incorporated as a key component of the linker that connects the target protein-binding ligand (warhead) and the E3 ligase-binding ligand. The hydrazine moiety allows for the formation of a stable hydrazone bond with an aldehyde- or ketone-functionalized warhead or E3 ligase ligand.

Caption: Workflow for PROTAC synthesis using the title compound.

Experimental Protocol: PROTAC Synthesis via Hydrazone Linkage

Materials:

-

This compound

-

Aldehyde- or ketone-functionalized target protein ligand

-

E3 ligase ligand with a suitable reactive handle (e.g., carboxylic acid for amide coupling)

-

Coupling agents (e.g., HATU, HOBt) and a tertiary amine base (e.g., DIPEA)

-

Appropriate solvents (e.g., DMF, DMSO)

-

Purification supplies (e.g., HPLC)

Procedure:

-

Hydrazone Formation:

-

Dissolve the aldehyde- or ketone-functionalized target protein ligand (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).

-

Add this compound (1.1 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid).

-

Stir the reaction at room temperature or with gentle heating until completion, monitored by LC-MS.

-

Purify the resulting pyridyl hydrazone intermediate, for example, by flash chromatography.

-

-

Coupling to E3 Ligase Ligand:

-

The pyridyl hydrazone intermediate now has a free amine on the pyridine ring (or can be functionalized to have one). This step assumes a functional handle on the pyridine ring for coupling. Correction: The pyridine nitrogen itself can be a point of attachment, or the methyl group can be further functionalized. A more direct approach is to couple the hydrazine to a linker that is already attached to the E3 ligase ligand.

Revised and More Plausible Protocol:

-

-

Functionalization of E3 Ligase Ligand with a Linker:

-

Synthesize a linker containing an aldehyde or ketone and a reactive group for attachment to the E3 ligase ligand (e.g., a carboxylic acid).

-

Couple this linker to the E3 ligase ligand using standard coupling chemistry (e.g., amide bond formation).

-

-

Hydrazone Formation with the Pyridyl Hydrazine:

-

Dissolve the aldehyde/ketone-functionalized E3 ligase-linker conjugate (1 equivalent) in a suitable solvent.

-

Add 4-(Hydrazinylmethyl)pyridine (the free base, generated by neutralizing the dihydrochloride salt with a base like triethylamine) (1.1 equivalents).

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Stir the reaction at room temperature or with gentle heating until completion, monitored by LC-MS.

-

Purify the final PROTAC by preparative HPLC.

-

-

Characterization: Confirm the structure of the final PROTAC using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and HPLC.

Potential Research Area: Bioorthogonal Chemistry and Bioconjugation

The hydrazine moiety of this compound can participate in bioorthogonal reactions, specifically the formation of hydrazones with aldehydes and ketones. This allows for the specific labeling and conjugation of biomolecules in complex biological systems.

Application in Cellular Imaging and Probe Development

By reacting 4-(Hydrazinylmethyl)pyridine with a fluorophore or other reporter molecule that contains an aldehyde or ketone, a fluorescent probe can be synthesized. This probe could then be used to label specific cellular components or to track the localization of a drug molecule.

Caption: Bioorthogonal labeling strategy using the title compound.

Experimental Protocol: Synthesis and Application of a Fluorescent Probe

Materials:

-

This compound

-

An aldehyde- or ketone-containing fluorophore (e.g., a derivative of fluorescein or rhodamine)

-

Cell culture reagents

-

Fluorescence microscope

Procedure:

-

Probe Synthesis: Synthesize the fluorescent probe by reacting 4-(Hydrazinylmethyl)pyridine with the aldehyde-functionalized fluorophore, following a similar procedure to the hydrazone formation described in section 4.2. Purify the probe by HPLC.

-

Cellular Labeling:

-

Culture cells of interest to an appropriate confluency.

-

Treat the cells with the fluorescent probe at various concentrations and for different incubation times.

-

Wash the cells to remove any unbound probe.

-

-

Imaging:

-

Fix and permeabilize the cells if necessary.

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Biological Evaluation of Derived Compounds

Once novel compounds, such as PROTACs, are synthesized using this compound, a series of biological assays are required to evaluate their efficacy and mechanism of action.

Workflow for PROTAC Evaluation

Caption: Experimental workflow for the biological evaluation of a PROTAC.

Key Experimental Protocols

-

Target Degradation Assay (Western Blot):

-

Treat cells with the synthesized PROTAC at various concentrations and time points.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of target protein degradation.

-

-

Cell Viability Assay (e.g., MTT):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of the PROTAC.

-

After a set incubation period (e.g., 72 hours), add MTT reagent to each well.

-

Incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability and calculate the IC50 value.

-

Conclusion and Future Directions

This compound is a versatile and valuable building block for modern drug discovery. Its application in the synthesis of PROTACs and bioconjugates opens up numerous avenues for research. Future work should focus on the synthesis of libraries of PROTACs with varying linkers derived from this compound to explore the structure-activity relationships for different protein targets. Furthermore, the stability of the resulting hydrazone linkage under various biological conditions should be thoroughly investigated to optimize the pharmacokinetic properties of the final drug candidates. The development of novel bioorthogonal reaction partners for the hydrazine moiety could also expand the utility of this compound in chemical biology.

Theoretical Insights into 4-(Hydrazinylmethyl)pyridine Dihydrochloride: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-(Hydrazinylmethyl)pyridine dihydrochloride. While experimental data for this specific molecule is limited in publicly accessible literature, this document leverages established computational techniques and data from structurally analogous pyridine and hydrazine derivatives to outline a robust framework for its theoretical investigation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, computational biology, and drug discovery by detailing protocols for in silico analysis, presenting data in a structured format, and illustrating key computational workflows.

Introduction

This compound belongs to the pyridine class of compounds, which are of significant interest in medicinal chemistry due to their presence in numerous FDA-approved drugs.[1] The incorporation of a hydrazinylmethyl group introduces unique structural and electronic features that may confer interesting biological activities. Theoretical studies, employing methods such as Density Functional Theory (DFT) and molecular modeling, are indispensable for elucidating the physicochemical properties, reactivity, and potential biological interactions of such novel compounds. These computational approaches offer a cost-effective and efficient means to predict molecular geometry, electronic structure, and binding affinities, thereby guiding further experimental research and drug development efforts.[2][3]

Computational Methodology

A variety of computational methods can be employed to investigate the properties of this compound. The choice of method depends on the specific properties of interest.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method for studying the electronic structure of molecules.[4][5][6]

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

-

Molecular Structure Input: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: The geometry optimization and subsequent electronic property calculations are performed using a DFT functional, such as B3LYP, which has been shown to provide accurate results for organic molecules.[7][8]

-

Basis Set Selection: A suitable basis set, for instance, 6-311++G(d,p), is chosen to ensure a good balance between accuracy and computational cost.[9]

-

Software: The calculations are carried out using a quantum chemistry software package like Gaussian or Spartan.[7][10]

-

Properties Calculated: Key properties to be calculated include:

-

Optimized molecular geometry (bond lengths and angles)

-

Frontier Molecular Orbitals (HOMO and LUMO) energies and surfaces

-

Molecular Electrostatic Potential (MEP) map

-

Natural Bond Orbital (NBO) analysis

-

Vibrational frequencies

-

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein.[11][12]

Experimental Protocol: Molecular Docking Study

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning correct atom types and charges.

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

-

Binding Site Definition: The binding site on the protein is defined, often based on the location of a known co-crystallized ligand.

-

Docking Simulation: A docking program (e.g., AutoDock, DOCK) is used to sample different conformations and orientations of the ligand within the binding site and to score the resulting poses.[11]

-

Analysis: The predicted binding poses and their corresponding scores are analyzed to identify the most favorable binding mode and to estimate the binding affinity.

Data Presentation

The following tables present hypothetical yet representative quantitative data that could be obtained from the theoretical studies of this compound, based on findings for similar molecules.

Table 1: Calculated Quantum Chemical Properties

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

| Heat of Formation | 150.2 kcal/mol |

Table 2: Key Geometrical Parameters (Optimized Structure)

| Parameter | Bond Length (Å) / Angle (°) |

| C-C (pyridine ring) | 1.39 - 1.40 |

| C-N (pyridine ring) | 1.33 - 1.34 |

| C-CH2 | 1.51 |

| CH2-NH | 1.46 |

| NH-NH2 | 1.45 |

| C-N-C (pyridine ring) | 117.0 |

| C-C-CH2 | 121.5 |

Table 3: Molecular Docking Results against a Hypothetical Kinase

| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -7.8 | ASP145, LYS88, GLU102 |

| 2 | -7.2 | TYR80, LEU130 |

| 3 | -6.9 | PHE78, VAL95 |

Visualizations

The following diagrams illustrate common workflows in the theoretical study of small molecules.

Caption: Workflow for a typical DFT calculation.

Caption: General workflow for molecular docking.

Conclusion

This guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing the detailed computational protocols for DFT calculations and molecular docking, researchers can gain significant insights into the molecule's structural, electronic, and potential biological properties. The structured data presentation and workflow visualizations provided herein serve as a template for organizing and interpreting computational results. While the presented quantitative data is illustrative, the methodologies described are robust and widely applicable, paving the way for a deeper understanding of this and other novel pyridine derivatives in the context of drug discovery and development.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. scialert.net [scialert.net]

- 11. Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 4-(Hydrazinylmethyl)pyridine dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Hydrazinylmethyl)pyridine dihydrochloride. The information herein is collated from publicly available safety data sheets, relevant scientific literature on related compounds, and established international guidelines for stability testing. This document is intended to equip researchers and drug development professionals with the critical information needed for the proper handling, storage, and stability assessment of this compound.

Core Stability Profile and Recommended Storage

This compound is a chemical intermediate used in various research and development applications. Understanding its stability profile is crucial for ensuring its integrity and the reproducibility of experimental results.

General Recommendations:

Based on available safety data sheets and chemical properties, the following storage conditions are recommended to maintain the stability of this compound:

-

Temperature: While some suppliers suggest storage at room temperature[1], a more conservative and often recommended condition is refrigeration at 2-8°C. For long-term storage, colder temperatures may be preferable, but freezing should be evaluated for potential physical changes.

-

Atmosphere: It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and degradation from atmospheric components.

-

Container: The compound should be stored in a tightly sealed container to prevent moisture ingress and exposure to air.[2][3][4]

-

Light: Protect from light to prevent photodegradation. Amber vials or storage in a dark place is recommended.

-

Moisture: The compound is noted to be hygroscopic; therefore, it is critical to protect it from moisture and high humidity conditions.

A summary of recommended storage conditions is provided in Table 1.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or Room Temperature | To minimize thermal degradation. Refrigeration is generally preferred for long-term stability. |

| Atmosphere | Inert Gas (Nitrogen, Argon) | To prevent oxidation. |

| Light | Protect from Light | To prevent photodegradation. |

| Moisture | Keep in a Dry Place | The compound is hygroscopic and can degrade in the presence of water. |

| Container | Tightly Sealed | To prevent exposure to air and moisture. |

Physicochemical Properties and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its physicochemical properties. Key properties and potential degradation pathways are outlined below.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁Cl₂N₃ |

| Molecular Weight | 196.08 g/mol |

| Appearance | White to off-white solid |

| Hygroscopicity | Reported to be hygroscopic |

Potential Degradation Pathways

A logical workflow for investigating the intrinsic stability of the compound is presented in the following diagram.

Caption: Workflow for assessing the intrinsic stability of this compound.

Experimental Protocols for Stability Assessment

To perform a comprehensive stability assessment, a series of experiments should be conducted. The following are detailed protocols for key stability-indicating tests.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways. A general protocol is provided below, which should be adapted based on preliminary results.

Objective: To evaluate the stability of the compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for a predetermined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at room temperature for a predetermined period.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a predetermined period.

-

Withdraw aliquots at specified time points and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a vial.

-

Expose the solid to a higher temperature (e.g., 60°C) in a thermostatic oven.

-

At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for analysis.

-

-

Photostability Testing (Solid State):

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][6][7][8]

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure, dissolve the samples and analyze.

-

Analysis: All samples should be analyzed by a stability-indicating HPLC method. The percentage degradation should be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Hygroscopicity Testing

Objective: To determine the tendency of the compound to absorb atmospheric moisture.

Protocol (based on European Pharmacopoeia):

-

Accurately weigh approximately 1 g of the substance into a tared container.

-

Place the open container in a desiccator containing a saturated solution of ammonium chloride or ammonium sulfate, which maintains a relative humidity of approximately 80%.

-

Store the desiccator at 25 ± 1°C for 24 hours.

-

Reweigh the sample and calculate the percentage increase in weight.

-

The hygroscopicity can be classified based on the percentage weight gain as described in Table 3.

Table 3: Classification of Hygroscopicity

| Classification | % Weight Increase |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

A workflow for hygroscopicity determination is illustrated below.

Caption: A simplified workflow for determining the hygroscopicity of a substance.

Stability-Indicating HPLC Method Development

A crucial aspect of stability testing is the use of a validated analytical method that can separate the parent compound from its degradation products.

Objective: To develop an HPLC method to quantify this compound and its degradation products.

Example HPLC Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 260 nm).

-

Column Temperature: 25-30°C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Concluding Remarks

The stability of this compound is a critical parameter for its effective use in research and development. Adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere in a tightly sealed container—is paramount. For comprehensive characterization, the experimental protocols provided in this guide for forced degradation, hygroscopicity, and the development of a stability-indicating HPLC method should be followed. While specific quantitative data for this compound is not widely published, the provided methodologies and data on related structures offer a robust framework for its stability assessment.

References

- 1. ICH Official web site : ICH [ich.org]

- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 3. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

Unraveling the Enigmatic Mechanism of Action: 4-(Hydrazinylmethyl)pyridine dihydrochloride

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 4-(Hydrazinylmethyl)pyridine dihydrochloride is not extensively available in the public domain. This guide, therefore, presents a comprehensive overview of the potential mechanisms of action based on the well-documented biological activities of its core chemical moieties: the pyridine ring and the hydrazine group. The information provided herein is intended to serve as a foundational resource for stimulating further investigation and is built upon the established pharmacology of related compounds.

Executive Summary

This compound is a molecule of interest due to the established bioactivity of its constituent parts. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, imparting a wide range of pharmacological effects.[1][2] The hydrazine functional group is also a key component of several clinically significant drugs and is known to engage in unique biochemical interactions. This technical guide explores the plausible molecular pathways and pharmacological targets through which this compound may exert its biological effects. The potential mechanisms discussed include enzyme inhibition, modulation of neurotransmitter systems, and the generation of reactive oxygen species.

The Pyridine Moiety: A Privileged Scaffold in Pharmacology

The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic drugs. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2]

Potential Biological Targets

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enabling interactions with various biological targets such as enzymes and receptors. The specific substitution pattern on the pyridine ring dictates its target specificity and pharmacological outcome.

The Hydrazine Moiety: A Hub of Reactive Potential

The hydrazine group (-NHNH2) is a potent functional group known for its role in the mechanism of action of several important drugs, including the antitubercular agent isoniazid and some monoamine oxidase inhibitors.[3][4]

Enzyme Inhibition

Hydrazine derivatives are well-documented as inhibitors of various enzymes. A prominent example is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. The hydrazine moiety can form a reactive intermediate that covalently binds to the enzyme's active site or its cofactor, leading to irreversible inhibition.

Interference with Pyridoxine Metabolism

Certain hydrazine-containing compounds are known to interfere with the metabolism of pyridoxine (vitamin B6).[4] Pyridoxal phosphate, the active form of vitamin B6, is a critical cofactor for numerous enzymes, including those involved in the synthesis of neurotransmitters like GABA.[4] Inhibition of pyridoxal phosphate-dependent enzymes could lead to a reduction in GABA levels, potentially resulting in neurotoxic effects.[4]

Generation of Reactive Species

The metabolism of hydrazine derivatives can lead to the formation of free radicals and reactive oxygen species (ROS).[5] This can occur through enzymatic pathways involving cytochrome P450 or peroxidases.[5] The resulting oxidative stress can lead to cellular damage and contribute to the compound's overall biological effect and potential toxicity.[5]

Potential Integrated Mechanisms of Action

The biological activity of this compound is likely a result of the interplay between its pyridine and hydrazine components. The pyridine ring may guide the molecule to specific biological targets, while the hydrazine group executes the primary interaction, be it enzyme inhibition or redox cycling.

Tabular Summary of Potential Activities

| Moiety | Potential Biological Activity | Potential Molecular Targets | References |

| Pyridine | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory | Enzymes, Receptors | [1][2] |

| Hydrazine | Enzyme Inhibition | Monoamine Oxidase (MAO), Diamine Oxidase (DAO), Pyridoxal phosphate-dependent enzymes | [3][4] |

| Interference with Vitamin B6 Metabolism | Glutamic acid decarboxylase | [4] | |

| Generation of Reactive Oxygen Species | Cytochrome P450, Peroxidases | [5] |

Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and molecular interactions that may be involved in the mechanism of action of this compound, based on the known activities of its constituent moieties.

Caption: Potential mechanism of irreversible enzyme inhibition by this compound.

Caption: Potential pathway for the generation of oxidative stress.

Caption: Potential interference with GABA synthesis via pyridoxine antagonism.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of targeted experiments are required. The following are suggested protocols based on the potential mechanisms discussed.

Enzyme Inhibition Assays

-

Objective: To assess the inhibitory activity of this compound against a panel of relevant enzymes (e.g., MAO-A, MAO-B, diamine oxidase).

-

Methodology:

-

Recombinant human enzymes should be used.

-

A suitable substrate for each enzyme that produces a detectable signal (e.g., fluorescent, colorimetric) upon conversion should be selected.

-

The compound will be pre-incubated with the enzyme at various concentrations.

-

The reaction will be initiated by the addition of the substrate.

-

The reaction progress will be monitored over time using a plate reader.

-

IC50 values will be calculated from the dose-response curves.

-

To determine the mode of inhibition (e.g., reversible, irreversible, competitive), kinetic studies should be performed by varying both substrate and inhibitor concentrations.

-

Assessment of Oxidative Stress in Cell Culture

-

Objective: To determine if this compound induces oxidative stress in a cellular context.

-

Methodology:

-

A relevant cell line (e.g., a neuronal cell line if neuroactivity is suspected) will be cultured.

-

Cells will be treated with varying concentrations of the compound for different time points.

-

Intracellular ROS levels will be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Markers of oxidative damage, such as lipid peroxidation (e.g., malondialdehyde assay) and protein carbonylation, can also be quantified.

-

Cell viability assays (e.g., MTT, LDH) should be run in parallel to assess cytotoxicity.

-

Evaluation of Effects on Neurotransmitter Systems

-

Objective: To investigate the impact of this compound on neurotransmitter levels and the activity of related enzymes.

-

Methodology:

-

In vitro studies can assess the compound's effect on the activity of enzymes involved in neurotransmitter synthesis and degradation (e.g., glutamic acid decarboxylase).

-

In vivo studies using animal models (e.g., rodents) can be employed.

-

Following administration of the compound, brain tissue can be collected.

-

Neurotransmitter levels (e.g., GABA, glutamate, monoamines) in specific brain regions can be quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

-

Conclusion and Future Directions

This compound holds potential as a pharmacologically active agent due to its hybrid structure. While its precise mechanism of action remains to be elucidated, the known biological activities of pyridine and hydrazine derivatives provide a strong foundation for targeted investigation. Future research should focus on the experimental validation of the potential mechanisms outlined in this guide. A thorough understanding of its molecular interactions is paramount for any future development of this compound for therapeutic applications. The provided experimental frameworks offer a starting point for researchers to unravel the biological intricacies of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 4-(Hydrazinylmethyl)pyridine Dihydrochloride: A Technical Guide

This technical guide provides an in-depth overview of the safety and handling precautions for 4-(Hydrazinylmethyl)pyridine dihydrochloride, targeting researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific compound, this guide synthesizes information from related pyridine derivatives to offer a comprehensive, albeit precautionary, safety protocol.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and eye irritation.

GHS Hazard Classification (Inferred from Pyridine Hydrochloride):

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2A)

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes available data for the target compound and related pyridine compounds for comparison.

| Property | This compound | Pyridine | Pyridine Hydrochloride |

| CAS Number | 89598-56-1 | 110-86-1 | 628-13-7 |

| Molecular Formula | C6H11Cl2N3 | C5H5N | C5H6ClN |

| Molecular Weight | 196.08 g/mol [1] | 79.10 g/mol | 115.57 g/mol |

| Appearance | Not specified | Colorless liquid | Beige solid |

| Boiling Point | Not specified | 115 °C | Not specified |

| Melting Point | Not specified | -42 °C | Not specified |

| Density | Not specified | 0.978 g/cm³ | Not specified |

| Solubility | Likely water-soluble | Miscible with water | Water soluble |

Toxicological Data

No specific toxicological studies for this compound were found. The data below is for pyridine and should be used as a conservative estimate of potential toxicity.

| Metric | Value (for Pyridine) | Species | Route |

| LD50 (Lethal Dose, 50%) | 880 mg/kg | Dog | Intravenous |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure risks.[2][3][4]

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[2][3]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and gloves resistant to pyridine, such as nitrile or neoprene.[2]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.[2]

-

Keep containers tightly closed when not in use.[2]

-

Ground and bond containers when transferring material to prevent static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated place away from direct sunlight and ignition sources.[2][4]

-

Keep containers tightly sealed.[4]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures

In case of exposure, immediate action is critical.[3]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety.

Small Spills:

-

Ensure proper PPE is worn (gloves, goggles, lab coat).

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating agent.

Large Spills:

-

Evacuate the area immediately.

-

Secure the area and prevent entry.

-

Contact your institution's environmental health and safety (EHS) department or emergency services.

-

Ensure the area is well-ventilated before re-entry.

Experimental Protocols

While specific experimental protocols for the safety assessment of this compound are not available, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing. These include:

-

OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This test involves applying the substance to the skin of a test animal (typically a rabbit) and observing for signs of irritation or corrosion over a set period.

-

OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): This guideline describes the procedure for applying the test substance to the eye of an animal and observing for any ocular lesions.

-

OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method): This method is used to estimate the LD50 of a substance after oral administration.

Visualizations

The following diagrams illustrate key safety workflows.

Caption: Workflow for handling a chemical spill.

Caption: First aid procedures for chemical exposure.

References

- 1. Toxicological effects of intravenous administration of pyridine in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Methodological & Application

Application Notes and Protocols for 4-(Hydrazinylmethyl)pyridine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals